Methyl iodomethanesulfonate
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Overview
Description
Methyl iodomethanesulfonate is an organosulfur compound with the molecular formula CH₃SO₃CH₂I. It is a colorless liquid that is used primarily as a methylating agent in organic synthesis. The compound is known for its ability to transfer a methyl group to various substrates, making it valuable in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl iodomethanesulfonate can be synthesized through the reaction of methanesulfonic acid with iodomethane. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the methanesulfonic acid, followed by the addition of iodomethane to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the product while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl iodomethanesulfonate primarily undergoes nucleophilic substitution reactions. It is an excellent substrate for S_N2 reactions due to the presence of the good leaving group, iodide.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles that react with this compound include thiols, amines, and alcohols.
Conditions: These reactions typically occur under mild conditions, often at room temperature, and in the presence of a suitable solvent such as acetone or dimethyl sulfoxide.
Major Products: The major products of these reactions are methylated derivatives of the nucleophiles. For example, the reaction with a thiol would produce a methylthioether.
Scientific Research Applications
Methyl iodomethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a methylating agent in the synthesis of various organic compounds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require methylation.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
Methyl iodomethanesulfonate exerts its effects through the transfer of a methyl group to nucleophilic sites on target molecules. The mechanism involves the formation of a transition state in which the nucleophile attacks the carbon atom bonded to the iodine, resulting in the displacement of the iodide ion and the formation of the methylated product.
Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic sites on organic molecules, including sulfur, nitrogen, and oxygen atoms. The pathways involved in its action are typically those associated with nucleophilic substitution reactions.
Comparison with Similar Compounds
Methyl iodide (Iodomethane): Similar in structure but lacks the sulfonate group.
Methyl methanesulfonate: Similar in function as a methylating agent but does not contain iodine.
Uniqueness: Methyl iodomethanesulfonate is unique due to the presence of both the methylating and sulfonate groups, which provide it with distinct reactivity and versatility in organic synthesis. Its ability to act as a methylating agent while also participating in sulfonation reactions sets it apart from other similar compounds.
Properties
CAS No. |
61801-28-3 |
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Molecular Formula |
C2H5IO3S |
Molecular Weight |
236.03 g/mol |
IUPAC Name |
methyl iodomethanesulfonate |
InChI |
InChI=1S/C2H5IO3S/c1-6-7(4,5)2-3/h2H2,1H3 |
InChI Key |
PMYPISLWNRGZIF-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)CI |
Origin of Product |
United States |
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